Levothyroxine Acyl Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32)/t12-,14-,15-,16+,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTFXPJOBPIOIN-DKBYMCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19I4NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858480 | |
| Record name | 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
953.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909880-81-5 | |
| Record name | 1-O-[O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology and Biosynthesis of Levothyroxine Acyl Glucuronide
Cellular and Subcellular Localization of Acyl Glucuronidation
The enzymes responsible for glucuronidation, UDP-glucuronosyltransferases (UGTs), are membrane-bound proteins. wikipedia.orgbioscientifica.com The primary subcellular location of these enzymes is the endoplasmic reticulum of the cell. bioscientifica.com Consequently, the biosynthesis of Levothyroxine Acyl Glucuronide occurs within this organelle. The cellular localization of this process is predominantly in hepatocytes of the liver, which is the main site of drug metabolism. nih.govresearchgate.netclinpgx.org However, research has demonstrated that UGT enzymes capable of metabolizing levothyroxine are also present in extrahepatic tissues, including the jejunum and kidneys, indicating that the formation of levothyroxine glucuronides, including the acyl conjugate, can occur in these locations as well. researchgate.netnih.gov
Regulation of UGT Expression and Activity in Experimental Systems
The expression and activity of UGT enzymes are subject to regulation by various endogenous and exogenous compounds. In experimental animal models, it has been shown that UGT enzymes can be induced by substances such as barbiturates. oup.com This induction leads to an increase in UGT activity, resulting in enhanced glucuronidation of thyroxine. oup.com The consequence of this increased metabolism is a decrease in circulating T4 levels, which can trigger a compensatory increase in thyroid-stimulating hormone (TSH) secretion. oup.com
In Vitro Models for Studying Acyl Glucuronide Formation Kinetics
The study of this compound formation relies on several established in vitro models that allow for detailed kinetic analysis. nih.gov
Human Tissue Microsomes : Microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum, are a standard model. nih.gov Microsomes isolated from human liver, jejunum, and kidney have been used to characterize the kinetics of thyroxine glucuronidation in these different tissues. researchgate.netnih.gov This model provides a physiologically relevant environment containing a mixture of UGTs and other drug-metabolizing enzymes.
Recombinant Human UGT Isoforms : To determine the specific contribution of individual UGT enzymes, researchers use recombinant UGTs. doi.orgnih.gov These are specific UGT isoforms, such as UGT1A1 or UGT1A3, that are individually expressed in cell lines (e.g., insect cells or HEK293 cells). doi.orgnih.gov Incubating levothyroxine with these individual recombinant enzymes allows for the precise identification of which isoforms are responsible for forming the acyl glucuronide and the determination of their specific kinetic parameters. doi.orgnih.gov This approach was critical in identifying UGT1A3 as the primary catalyst for acyl glucuronide formation. doi.orgnih.gov
Metabolic Fate and Disposition Pathways in Research Systems
Hydrolysis and Deconjugation Mechanisms of Levothyroxine Acyl Glucuronide
This compound is known to be a labile metabolite that can undergo hydrolysis, a process that cleaves the glucuronic acid moiety from the parent levothyroxine molecule. doi.orgscite.ai This deconjugation is a pivotal step, as it regenerates the active hormone or its precursors, influencing their systemic exposure and potential for enterohepatic recirculation.
The stability and hydrolysis of this compound are notably pH-dependent. doi.orgscite.ai Studies have shown that its degradation is influenced by the pH of the surrounding medium. For instance, the formation of T4 acyl glucuronide is favored at a slightly acidic pH of 6.8, while its stability decreases under more alkaline conditions. researchgate.net One study reported a half-life of 48 hours at a physiological pH of 7.4, which decreased to 12 hours at a more alkaline pH of 8.5.
Interestingly, the enzymatic hydrolysis of this compound shows some resistance under specific conditions. While non-acyl (phenolic) glucuronides are readily hydrolyzed by enzymes like β-glucuronidase, the acyl conjugate can remain intact. For example, under incubation with β-glucuronidase at pH 5.0, non-acyl glucuronides are cleaved while the acyl form is preserved. However, it has also been reported that T4 acyl glucuronide can be completely hydrolyzed during overnight incubation at 37°C, even at a pH of 4.5. doi.org This suggests that the conditions of hydrolysis, including enzyme concentration, pH, and incubation time, are critical determinants of the deconjugation rate. Bacterial β-glucuronidases in the intestine are also capable of deconjugating iodothyronine glucuronides, facilitating the reabsorption of the liberated hormone. nih.govoup.com
Subsequent Biotransformation of Levothyroxine Following Deconjugation
Once levothyroxine is released from its acyl glucuronide conjugate through hydrolysis, it re-enters the metabolic pool and is subjected to the same biotransformation pathways as the parent drug. The primary routes of metabolism for levothyroxine are deiodination, further conjugation (sulfation and glucuronidation at the phenolic group), and side-chain modifications. nih.govmdpi.com
Deiodination: This is the most significant metabolic pathway, regulating the activation and inactivation of thyroid hormones. nih.gov Levothyroxine (T4) is a prohormone that is converted to the more biologically active triiodothyronine (T3) by outer ring deiodinases (D1 and D2). nih.govwikipedia.org Conversely, inner ring deiodination (by D1 and D3) converts T4 to the inactive reverse T3 (rT3). nih.gov
Sulfation and Glucuronidation: Following deconjugation, the regenerated levothyroxine can undergo conjugation at its phenolic hydroxyl group. This process, like acyl glucuronidation, increases water solubility and facilitates excretion. nih.govresearchgate.net Sulfation, in particular, can accelerate the deiodination of T4 and T3 to their inactive metabolites. researchgate.net
Enterohepatic Recirculation: The hydrolysis of glucuronide conjugates in the intestine and subsequent reabsorption of the freed hormone is a key component of the enterohepatic circulation of thyroid hormones. nih.govdrugbank.com This cycle can prolong the half-life and systemic exposure of levothyroxine.
Transacylation Reactions and Covalent Adduct Formation in Biological Systems
Acyl glucuronides, including that of levothyroxine, are chemically reactive metabolites. nih.gov This reactivity stems from the electrophilic nature of the acyl carbon, which makes it susceptible to nucleophilic attack. One of the significant consequences of this reactivity is the potential for transacylation reactions, leading to the formation of covalent adducts with endogenous macromolecules like proteins. doi.orgnih.gov
These reactions can occur through intramolecular rearrangement (acyl migration) where the aglycone shifts its position on the glucuronic acid ring. scite.aiwashington.edu This can be followed by the opening of the glucuronic acid ring and reaction with nucleophilic sites on proteins, such as lysine (B10760008) or cysteine residues, to form stable, covalent bonds. washington.edunih.gov
Characterization of Protein Adducts
The formation of covalent adducts between acyl glucuronides and proteins has been demonstrated for various drugs. washington.edunih.gov For this compound, it is understood that the acyl group can be transferred to nucleophilic sites on proteins, forming covalent adducts that can alter protein function. While the formation of covalent iodothyronine-protein complexes via this route is considered possible, its significance in vivo is not yet fully established. nih.govnih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying these adducts. nih.gov For example, studies with other acyl glucuronides have successfully identified specific lysine residues on serum albumin as major binding sites. nih.gov
Investigation of Molecular Targets and Pathways
The covalent modification of proteins by this compound can impact their structure and function, potentially affecting various biological pathways. The molecular targets of this binding can include enzymes, transport proteins, and structural proteins. The pathways most likely to be affected are those related to drug metabolism and detoxification. The formation of these adducts has been hypothesized to be a potential mechanism underlying idiosyncratic drug toxicity for some compounds, as the modified proteins may elicit an immune response. researchgate.net
Table 1: Reactivity and Adduct Formation of Acyl Glucuronides
| Feature | Description | Implication for this compound |
| Chemical Nature | Electrophilic metabolite due to the acyl group. | Susceptible to nucleophilic attack. |
| Primary Reactions | Hydrolysis, intramolecular rearrangement (acyl migration), covalent binding to proteins. doi.orgscite.ai | Potential for regeneration of parent drug or formation of stable protein adducts. |
| Mechanism of Adduct Formation | Acyl migration followed by Schiff base (imine) formation with protein amine groups (e.g., lysine). nih.gov | Can lead to irreversible modification of proteins. |
| Key Molecular Targets | Serum albumin is a major target; other enzymes and transporters can also be affected. nih.gov | Alteration of protein function, potential for immune system recognition. |
| Analytical Detection | Tandem mass spectrometry (MS/MS) is used to identify specific peptide adducts. nih.gov | Allows for characterization of binding sites and adduct structure. |
Oxidation and Reduction Pathways of this compound
The direct oxidation and reduction of the this compound conjugate itself is not a well-documented metabolic pathway. While the parent levothyroxine molecule can undergo oxidative deamination and decarboxylation of its alanine (B10760859) side chain to form metabolites like tetraiodothyroacetic acid (Tetrac), these reactions are generally considered to occur with the unconjugated hormone. nih.govresearchgate.net The primary metabolic transformations of the acyl glucuronide metabolite are hydrolysis and transacylation, as previously described. Any subsequent oxidation or reduction would likely occur after the deconjugation of the glucuronide moiety, acting on the regenerated levothyroxine molecule.
Pathways of Elimination and Excretion in Experimental Animal Models
The excretion of levothyroxine and its metabolites is a critical component of its disposition. Glucuronidation, including the formation of this compound, plays a crucial role in facilitating its elimination, primarily via the biliary route. oup.comfda.govtandfonline.com
Studies in rats have demonstrated that a significant portion of administered levothyroxine is excreted in the feces, which is indicative of substantial biliary excretion. fda.gov The levothyroxine glucuronide conjugate is a major metabolite found in bile. fda.govnih.gov In normal rats, T4-glucuronide can account for up to 86% of the radiolabeled metabolites in bile. nih.gov Research comparing normal rats to Gunn rats, which are deficient in the UGT1A enzymes responsible for glucuronidation, has provided strong evidence for the importance of this pathway. Gunn rats show a marked impairment in the biliary excretion of T4, with clearance rates being only a third to a half of that in normal rats. oup.com
The transporter protein Mrp2 (multidrug resistance-associated protein 2) has been identified as being likely responsible for the active transport of T4-glucuronide from the hepatocytes into the bile. oup.com In Mrp2-deficient rats, the biliary excretion of T4-glucuronide is virtually absent. oup.com
Furthermore, the induction of microsomal enzymes can significantly enhance the biliary excretion of T4-glucuronide. Treatment of rats with inducers like 3-methylcholanthrene (B14862) (3-MC) or polychlorinated biphenyls (PCBs) has been shown to increase the amount of T4-glucuronide excreted in the bile by 161% and 226%, respectively. nih.gov This increased elimination can lead to a reduction in serum T4 concentrations. nih.gov While a portion of conjugated hormone is eliminated in the feces, some can be hydrolyzed by intestinal microflora, allowing for reabsorption of the free hormone into circulation. drugbank.comtandfonline.com In contrast to the significant biliary excretion, urinary excretion of T4 is generally a minor pathway. fda.govnih.gov
Table 2: Biliary Excretion of Levothyroxine (T4) and its Glucuronide in Rats
| Animal Model | Key Finding | Reference |
| Normal Rats | 7.8% of injected ¹³¹I-T4 excreted into bile in 200 minutes. T4-glucuronide is the primary biliary metabolite. | oup.com |
| Gunn Rats (UGT-deficient) | Biliary excretion of T4 is reduced to about one-third of normal. Gross deficiency in biliary T4-glucuronide. | oup.com |
| Mrp2-deficient Rats | Biliary excretion of T4-glucuronide is almost completely abolished, implicating Mrp2 as the key transporter. | oup.com |
| Rats treated with 3-MC | Biliary excretion of T4-glucuronide increased by 161%. | nih.gov |
| Rats treated with PCBs | Biliary excretion of T4-glucuronide increased by 226%. | nih.gov |
Enterohepatic Recirculation in Preclinical Species
Levothyroxine glucuronides, including the acyl conjugate, are subject to enterohepatic recirculation, a process that can prolong the residence time of the parent compound in the body. drugbank.compfizermedicalinformation.compharmgkb.org This recycling mechanism has been demonstrated in preclinical species, particularly in rats. nih.govoup.com
The process begins after the levothyroxine glucuronide conjugate is excreted from the liver via the bile into the small intestine. tandfonline.com In the lower part of the gastrointestinal tract, especially the cecum and colon, the conjugate is exposed to the intestinal microflora. nih.gov These bacteria produce enzymes, such as β-glucuronidases, which are capable of hydrolyzing the glucuronide bond. nih.govfrontiersin.orgnih.gov
This hydrolysis cleaves glucuronic acid from the levothyroxine molecule, releasing the free, unconjugated hormone. nih.goveur.nl The free levothyroxine, being more lipid-soluble than its glucuronide conjugate, is then reabsorbed through the intestinal wall into the portal circulation, which carries it back to the liver. nih.govwikipedia.org From the liver, it can re-enter the systemic circulation.
Studies in rats have provided direct evidence for this pathway. Research using constant intraduodenal infusions of labeled T4 demonstrated that a significant portion of the hormone is absorbed from the intestine, confirming an active enterohepatic circulation. nih.gov These studies established the intestine and its contents as an exchangeable pool for thyroid hormones. nih.gov
| Research Finding | Implication | Reference |
|---|---|---|
| Gut contents contained 52 times more T3* and 4.34 times more T4* than corresponding plasma pools in a steady state. | The intestine serves as a significant reservoir for thyroid hormones. | nih.gov |
| Deconjugation of hormone conjugates becomes quantitatively significant at the level of the cecum. | Intestinal microflora in the lower gut are critical for initiating the recycling process. | nih.gov |
| Up to 43% of infused T4* reached the systemic circulation (secondary absorption). | Enterohepatic recirculation contributes substantially to the overall bioavailability of the hormone. | nih.gov |
| Intestinal microflora play an important role in the liberation and reabsorption of T3 from biliary conjugates. | The gut microbiome is a key modulator of thyroid hormone economy. | osti.goviaea.org |
T3 and T4 refer to radiolabeled hormones used in the studies.
This recirculation process effectively reduces the elimination rate of levothyroxine, allowing it to be reused and contributing to its long half-life in the body. wikipedia.org
Advanced Analytical Methodologies for Levothyroxine Acyl Glucuronide Research
Sophisticated Sample Preparation and Extraction Techniques for Biological Matricesbenchchem.comadmeshop.comkoreascience.kr
The accurate measurement of levothyroxine acyl glucuronide in biological matrices such as plasma, urine, or tissue homogenates is critically dependent on the sample preparation and extraction methodology. researchgate.net The primary objective is to efficiently isolate the analyte from complex endogenous components while preventing its degradation. nih.gov Standard techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly adapted for this purpose. uu.nl
Protein precipitation, often carried out with cold, acidified acetonitrile (B52724), is a frequently used first step for plasma samples. researchgate.net This method is simple and effective at removing the bulk of proteins, but may sometimes result in insufficient cleanup, leading to matrix effects in the subsequent analysis. For more complex matrices or when higher purity is required, SPE is the preferred method. Weak anion exchange (WAX) SPE cartridges have proven effective for the selective extraction of thyroxine and its glucuronidated metabolites from wastewater and solids, demonstrating the utility of ion-exchange mechanisms for isolating these acidic compounds. researchgate.net
The choice of extraction solvent is also a critical parameter; acetonitrile is often favored over methanol (B129727) for acyl glucuronides as it is considered more inert, minimizing the risk of solvolysis. researchgate.net Regardless of the chosen technique, a crucial aspect of the workflow is the immediate stabilization of the analyte upon collection. nih.gov
Stabilization Strategies for Acyl Glucuronidesbenchchem.comadmeshop.com
Acyl glucuronides, including the levothyroxine metabolite, are notoriously unstable compounds susceptible to degradation through two primary pathways: hydrolysis and intramolecular acyl migration. researchgate.netnih.gov Hydrolysis cleaves the ester bond, reverting the metabolite back to the parent drug (levothyroxine) and glucuronic acid, leading to an underestimation of the metabolite and overestimation of the parent compound. researchgate.netresearchgate.net Acyl migration involves the intramolecular rearrangement of the levothyroxine moiety from the 1-β-hydroxyl group of the glucuronic acid to the 2-, 3-, and 4-hydroxyl positions, forming positional isomers. nih.gov
To mitigate this instability, specific stabilization strategies must be implemented immediately following sample collection. nih.gov The most critical and widely adopted strategy is the immediate acidification of the biological matrix. Lowering the pH to below 4 has been shown to substantially stabilize acyl glucuronides against both hydrolysis and acyl migration. researchgate.net This is typically achieved by adding a small volume of an acid, such as acetic acid or formic acid, to the collection tube or during the extraction process.
In addition to pH control, maintaining samples at low temperatures (e.g., on ice during processing and at -80°C for long-term storage) is essential to slow down the degradation kinetics. For certain applications aimed at studying reactive metabolites, trapping agents like glutathione (B108866) (GSH) may be used, although this is more common for identifying electrophilic species formed from acyl glucuronide rearrangement. admeshop.com
| Strategy | Mechanism of Action | Typical Application | Reference |
|---|---|---|---|
| Immediate Acidification | Inhibits pH-dependent hydrolysis and intramolecular acyl migration by protonating the carboxylate group. | Addition of formic or acetic acid to biological samples (plasma, urine) to achieve pH < 4. | researchgate.net |
| Low-Temperature Handling | Reduces the rate of all chemical and enzymatic degradation reactions. | Processing samples on ice and storing at ≤ -70°C. | nih.gov |
| Use of Inert Solvents | Minimizes solvolysis during extraction procedures. | Employing acetonitrile instead of more nucleophilic solvents like methanol. | researchgate.net |
High-Resolution Chromatographic Separation Methodologiesbenchchem.comnih.goveuropa.eu
Effective chromatographic separation is fundamental for resolving this compound from its parent compound, isomers, and other endogenous matrix components. researchgate.net Reversed-phase liquid chromatography (RPLC) is the most widely used technique for the analysis of thyroid hormones and their metabolites. researchgate.netresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) Optimizationkoreascience.kr
The adoption of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly advanced the analysis of levothyroxine metabolites. By utilizing columns packed with sub-2 µm particles, UHPLC systems can achieve higher efficiency, superior resolution, and much faster analysis times compared to traditional HPLC. researchgate.netunife.it
Optimization of a UHPLC method for this compound involves several key parameters. C18 stationary phases are commonly employed due to their hydrophobicity, which provides good retention for the relatively nonpolar thyroxine structure. researchgate.netresearchgate.net The mobile phase typically consists of an aqueous component and an organic solvent, usually acetonitrile or methanol. The addition of an acidic modifier, such as 0.1% formic acid, is crucial. researchgate.net This serves the dual purpose of maintaining the stability of the acyl glucuronide during analysis and ensuring the analytes are in a consistent, non-ionized state to achieve sharp, symmetrical peak shapes. researchgate.netresearchgate.net Gradient elution is generally required to effectively separate the polar glucuronide metabolite from the more retained parent compound, levothyroxine, within a reasonable timeframe.
Differentiation of Acyl and Phenolic Glucuronidesbenchchem.comkoreascience.krnih.goveuropa.eu
Levothyroxine can undergo glucuronidation at two different sites: the carboxylic acid group of the alanine (B10760859) side chain to form an acyl glucuronide, and the phenolic hydroxyl group of the outer ring to form a phenolic (or ether) glucuronide. europa.eunih.gov These two isomers are structurally distinct and must be chromatographically separated for accurate quantification and metabolic profiling.
The separation of these isomers can be challenging but is achievable with optimized liquid chromatography methods coupled with mass spectrometry (LC-MS). researchgate.neteuropa.eu The acyl and phenolic glucuronides exhibit different polarities and will have distinct retention times on a reversed-phase column. Typically, the more polar phenolic glucuronide will elute earlier than the acyl glucuronide. High-resolution columns and carefully optimized mobile phase gradients are essential to achieve baseline separation. nih.gov Following separation, mass spectrometry can confirm the identities of the peaks, as the two isomers, while having the same mass, may produce slightly different fragmentation patterns upon collision-induced dissociation. europa.eunih.gov
Chiral Chromatography Applications for Stereoisomer Analysis
Levothyroxine is a chiral molecule, with the naturally occurring and biologically active form being L-thyroxine. koreascience.krnih.gov The corresponding D-thyroxine enantiomer has different physiological effects. Consequently, the acyl glucuronide metabolite is also chiral. In specific research contexts, such as studying stereoselective metabolism or verifying the enantiomeric purity of a drug product, it is necessary to separate these stereoisomers. researchgate.netnih.gov
Direct enantiomeric separation is most effectively achieved using chiral high-performance liquid chromatography (HPLC). unife.itnih.gov This involves the use of a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Crown ether-based and cyclodextrin-based CSPs have been successfully used for the direct enantioselective separation of thyroxine. koreascience.krunife.it An alternative, indirect approach involves pre-column derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. researchgate.net A sensitive LC-MS method for separating D- and L-thyroxine has been developed using a chiral derivatization reagent, demonstrating the feasibility of this approach for stereoisomer analysis. researchgate.net
State-of-the-Art Mass Spectrometric Approaches for Structural Elucidation and Quantificationbenchchem.comadmeshop.comkoreascience.krnih.goveuropa.euresearchgate.net
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive analytical tool for the study of this compound. nih.gov It offers the high sensitivity and selectivity required for quantification in complex biological matrices and the structural information needed for identification. researchgate.net
For quantitative analysis, tandem mass spectrometry (MS/MS) performed on a triple quadrupole (QqQ) instrument is the gold standard. researchgate.net This technique operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific precursor-to-product ion transition allows for accurate quantification even at very low concentrations, with minimal interference from the matrix. researchgate.net Electrospray ionization (ESI) is the most common ionization source, typically operated in negative ion mode, which is highly efficient for the acidic glucuronide and parent compound. researchgate.net
For structural elucidation and identification of unknown metabolites, high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are invaluable. HRMS provides a highly accurate mass measurement of the precursor and fragment ions, which can be used to determine the elemental composition and confirm the identity of the metabolite. admeshop.com The fragmentation pattern (MS/MS spectrum) provides structural information that helps to confirm the site of glucuronidation. For example, the neutral loss of the glucuronic acid moiety (176 Da) is a characteristic fragmentation pathway for glucuronide conjugates. nih.gov
| Parameter | Technique/Method | Purpose | Reference |
|---|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI) | Efficiently ionizes acidic analytes like levothyroxine and its glucuronides. | researchgate.net |
| Quantitative Analysis | Triple Quadrupole (QqQ) with Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for accurate quantification in biological matrices. | researchgate.net |
| Structural Elucidation | High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, TOF) | Delivers accurate mass measurements for formula determination and structural confirmation. | admeshop.com |
| Fragmentation | Collision-Induced Dissociation (CID) | Generates characteristic product ions and neutral losses (e.g., 176 Da for glucuronic acid) to identify the metabolite structure. | nih.gov |
Advanced Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The analysis of this compound heavily relies on its efficient ionization for detection by mass spectrometry. Electrospray Ionization (ESI) is a preferred technique for this polar and thermally labile compound. ESI is a soft ionization method that allows the molecule to be transferred from the liquid phase to the gas phase as an intact ion, typically with minimal fragmentation. For this compound, ESI is often operated in negative ion mode. This is because the glucuronic acid moiety contains a carboxylic acid group that is easily deprotonated, forming a stable negative ion [M-H]⁻, which enhances detection sensitivity.
Atmospheric Pressure Chemical Ionization (APCI) is another potential technique, though it is generally more suitable for less polar and more volatile compounds. Given the high polarity of the glucuronide conjugate, ESI remains the more common and effective choice for achieving the sensitivity required for bioanalytical studies.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation and selective quantification of this compound. In an MS/MS experiment, the intact molecular ion (the precursor ion) of the compound is selected in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions).
The fragmentation pattern provides a structural fingerprint of the molecule. A primary fragmentation pathway for this compound involves the cleavage of the glycosidic bond between levothyroxine and the glucuronic acid moiety. This results in a prominent product ion corresponding to the levothyroxine aglycone. By monitoring specific precursor-to-product ion transitions, a high degree of selectivity is achieved, allowing the analyte to be distinguished from other components in a complex sample matrix.
Below is a table representing a typical fragmentation pattern observed in negative ion mode MS/MS analysis.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Description of Fragmentation |
| [M-H]⁻ of this compound | [M-H]⁻ of Levothyroxine | Cleavage of the glucuronide bond, loss of glucuronic acid. |
| [M-H]⁻ of this compound | Other characteristic fragments | Further fragmentation of the aglycone or glucuronide ring. |
This table is illustrative of the expected fragmentation process used in MS/MS analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. This capability is critical for the unambiguous identification of this compound in research settings. By determining the precise mass of the molecular ion, HRMS allows for the calculation of its elemental formula, which serves as a powerful confirmation of its identity.
This high resolving power is particularly valuable in metabolism studies, where it helps to differentiate the target metabolite from other potential metabolites, endogenous compounds, or interfering substances that may have the same nominal (integer) mass. Combining HRMS with MS/MS (HRMS/MS) allows for accurate mass measurement of both the precursor and product ions, further increasing confidence in the structural elucidation.
Quantitative Mass Spectrometry for Trace Analysis
For the quantitative analysis of this compound, especially at the low concentrations typically found in biological samples, tandem mass spectrometry is operated in a mode known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). This technique offers exceptional sensitivity and selectivity for trace analysis.
In an MRM experiment, the mass spectrometer is set to specifically monitor one or more predefined precursor-to-product ion transitions unique to the target analyte. Because the instrument ignores all other ions, background noise is significantly reduced, leading to a much-improved signal-to-noise ratio. This allows for the accurate and precise quantification of the metabolite even when present at picogram or nanogram levels in complex matrices like blood plasma or urine.
Synthesis and Application of Isotope-Labeled Internal Standards for Absolute Quantification
The gold standard for achieving accurate and precise absolute quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). For this compound analysis, an ideal internal standard would be the same molecule but with several atoms (e.g., Carbon-13, Deuterium) replaced by their heavier isotopes.
The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same effects of sample loss, matrix suppression, or ionization variability. The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical workflow can be corrected for, enabling highly accurate and reproducible quantification.
Stability Assessment and Degradation Pathways of this compound in Analytical Samples
This compound is known to be an unstable compound, particularly susceptible to pH-dependent degradation. Its stability is a critical consideration during sample collection, processing, and analysis to ensure accurate results. The primary degradation pathways include hydrolysis and acyl migration.
Hydrolysis: The ester linkage of the acyl glucuronide can be cleaved, releasing free levothyroxine and glucuronic acid. This reaction is accelerated in alkaline conditions.
Acyl Migration: The acyl group can migrate from the C-1 position of the glucuronic acid to other hydroxyl groups (C-2, C-3, C-4), forming positional isomers. This process is also pH-dependent and can complicate analysis.
Research has shown that the compound's stability is significantly influenced by pH and temperature. For instance, its half-life is considerably shorter in alkaline environments compared to physiological or acidic pH. Protein-rich matrices like plasma may also accelerate hydrolysis due to nucleophilic groups on proteins.
Table of pH-Dependent Stability of this compound
| pH Condition | Half-Life (t₁/₂) | Implication for Analysis |
|---|---|---|
| 7.4 (Physiological) | 48 hours | Moderate stability; samples should be processed promptly or stabilized. |
Data is based on findings related to pH-sensitive degradation.
Method Development and Validation Protocols for Academic Research Laboratories
Developing and validating a robust analytical method is essential for reliable research on this compound. A typical protocol for an academic lab would be based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Development Steps:
Sample Preparation: To mitigate instability, samples are often stabilized immediately upon collection. This typically involves acidification (e.g., with acetic or formic acid) and extraction with an organic solvent like acetonitrile to precipitate proteins and extract the analyte.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used. A C18 column is often selected, with a mobile phase gradient consisting of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to maintain an acidic pH and improve peak shape.
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an ESI source in negative ion mode. MRM transitions specific to this compound and its isotope-labeled internal standard are optimized and monitored for quantification.
Validation Protocol: The developed method must be validated according to established guidelines to ensure its performance. Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: Demonstrating a linear relationship between the instrument response and known concentrations of the analyte.
Accuracy and Precision: Determining how close the measured values are to the true values (accuracy) and the degree of scatter between repeated measurements (precision).
Matrix Effect: Assessing the influence of sample matrix components on the ionization of the analyte.
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).
Biochemical and Mechanistic Significance in Experimental Research
Impact on Thyroid Hormone Signaling in In Vitro and Cellular Models
The primary physiological actions of thyroid hormones are mediated by the binding of triiodothyronine (T3) to nuclear thyroid hormone receptors (TRs), which subsequently modulate gene transcription. drugbank.compfizermedicalinformation.com Levothyroxine (T4) serves as a prohormone, requiring conversion to T3 to exert most of its genomic effects. pfizermedicalinformation.comnih.gov
The direct impact of levothyroxine acyl glucuronide on thyroid hormone signaling pathways is not well-defined in the existing scientific literature. Specific studies investigating its binding affinity for thyroid hormone receptors (TRα or TRβ) or its ability to initiate genomic or non-genomic signaling cascades are limited. However, the general properties of acyl glucuronides suggest potential mechanisms of biological activity. Acyl glucuronides are known to be chemically reactive metabolites. nih.govnih.gov They can undergo intramolecular rearrangement and hydrolysis, or they can react with nucleophilic sites on proteins to form covalent adducts. This covalent modification can alter the structure and function of target proteins, including enzymes and receptors, representing an alternative mechanism by which the metabolite could exert a biological effect independent of traditional receptor binding. nih.gov Further research is needed to determine if this compound interacts with TRs or other cellular proteins to modulate thyroid hormone signaling.
Role as a Transient Intermediate in Metabolic Pathways
This compound functions as a key transient intermediate in the metabolic disposition of levothyroxine. Its formation is catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 1A3 (UGT1A3). researchgate.net This conjugation reaction renders the lipophilic T4 molecule more water-soluble, facilitating its excretion from the body, primarily into the bile. nih.gov
However, this metabolic step is not necessarily a terminal point of inactivation. Once excreted into the gastrointestinal tract via the bile, this compound can be hydrolyzed by β-glucuronidase enzymes produced by the gut microbiota. researchgate.netpharmgkb.org This enzymatic cleavage breaks the glucuronide bond, releasing the parent levothyroxine, which can then be reabsorbed into circulation. This process, known as enterohepatic recirculation, effectively extends the half-life of levothyroxine in the body. The role of this compound is therefore not merely that of an excretory product but of a temporary, transportable form of the hormone that participates in a dynamic metabolic cycle.
Implications for Drug-Drug Interaction Research Targeting UGTs
The metabolism of levothyroxine is heavily reliant on UGT enzymes, making it a focal point for research into drug-drug interactions (DDIs). As many drugs are also metabolized by or interact with UGTs, there is a significant potential for co-administered substances to alter thyroid hormone homeostasis. researchgate.netxenotech.com
Experimental research has demonstrated that the parent compound, levothyroxine, can act as an inhibitor of UGT enzymes. In vitro studies using recombinant human UGTs have shown that levothyroxine inhibits the activity of UGT1A1 and UGT1A6. latamjpharm.orgunlp.edu.ar This inhibitory action raises the possibility of DDIs, where levothyroxine could impair the clearance of other drugs that are substrates for these enzymes.
While the inhibitory potential of the parent drug is established, specific studies examining this compound as an inhibitor or inducer of UGTs are not prominent in the literature. However, research on other drugs has shown that acyl glucuronide metabolites can be reactive and may themselves inhibit metabolizing enzymes, sometimes irreversibly. nih.gov It is known that UGTs can be covalently modified and inhibited by certain acyl glucuronides in vitro. nih.gov This suggests a plausible, though not yet demonstrated, mechanism by which this compound could contribute to DDIs. The absence of specific data for this metabolite highlights an area for future investigation.
Kinetic studies provide quantitative measures of enzyme-inhibitor interactions. Research has shown that the inhibition of UGT enzymes by the parent levothyroxine molecule follows a competitive mechanism, meaning the drug competes with other substrates for the enzyme's active site. latamjpharm.org The inhibition constant (Kᵢ), which indicates the concentration required to produce half-maximum inhibition, has been determined for levothyroxine against several UGT isoforms.
Below are key kinetic parameters related to levothyroxine and its acyl glucuronide metabolite.
| Interaction | Enzyme | Kinetic Parameter | Value | Inhibition Type | Reference |
|---|---|---|---|---|---|
| Levothyroxine Inhibition | UGT1A1 | Kᵢ | 1.0 µM | Competitive | latamjpharm.org |
| Levothyroxine Inhibition | UGT1A6 | Kᵢ | 15.3 µM | Competitive | unlp.edu.ar |
| Metabolite Formation | UGT1A3 | Kₘ | 12.5 µM | N/A | |
| Metabolite Formation | UGT1A3 | Vₘₐₓ | 45 pmol/min/mg | N/A |
This table presents kinetic data for the inhibition of UGT enzymes by the parent drug levothyroxine and the kinetics of this compound formation. No direct inhibitory kinetic data for the acyl glucuronide metabolite itself was found in the reviewed literature.
Comparative Biochemical Studies with Other Thyroid Hormone Conjugates (e.g., Sulfates, Phenolic Glucuronides)
Thyroid hormones can be conjugated at two primary sites: the carboxylic acid group (forming acyl glucuronides) and the phenolic hydroxyl group (forming phenolic glucuronides or sulfates). Comparative studies have revealed significant biochemical differences between these conjugates.
The formation of acyl versus phenolic glucuronides is influenced by pH, with acyl glucuronide formation being favored at a more acidic pH of 6.8, while phenolic glucuronide formation is favored at a physiological pH of 7.4. researchgate.net In humans, the primary glucuronidation pathway for T4 is at the phenolic position, whereas for T3, acyl glucuronidation is slightly more prominent than phenolic glucuronidation. researchgate.net
Sulfate conjugates represent another major class of thyroid hormone metabolites. Unlike glucuronides which are substrates for enterohepatic recirculation, sulfated iodothyronines are rapidly degraded by the type 1 deiodinase (D1) enzyme, suggesting sulfation is a pathway toward irreversible deactivation and clearance. nih.gov Furthermore, the acetic acid analogues of thyroid hormones, such as Tetrac and Triac, are metabolized much more rapidly than T4 and T3, primarily through acyl glucuronidation. nih.gov
| Conjugate Type | Attachment Site | Key Enzyme(s) | Primary Metabolic Fate | Reference |
|---|---|---|---|---|
| Acyl Glucuronide (T4/T3) | Carboxylic Acid | UGT1A3 | Biliary excretion and enterohepatic recirculation | nih.govresearchgate.net |
| Phenolic Glucuronide (T4/T3) | Phenolic Hydroxyl | UGT1A1, UGT1A8, UGT1A9, UGT1A10 | Biliary excretion and enterohepatic recirculation | researchgate.netresearchgate.netnih.gov |
| Sulfate Conjugate (T4/T3) | Phenolic Hydroxyl | Sulfotransferases (SULTs) | Rapid deiodination by D1 enzyme (inactivation) | nih.gov |
Development of Predictive Models for Glucuronidation Competence in Preclinical Species
Predicting how levothyroxine will be metabolized in humans based on animal data is a significant challenge due to species differences in thyroid hormone economy. For instance, rodents exhibit higher UGT activity towards thyroid hormones compared to humans, meaning that data from rat or mouse models may not directly translate to the human clinical situation. researchgate.net This discrepancy drives the development of more sophisticated and human-relevant predictive models.
Current approaches include:
In Vitro Human Systems: The use of human liver microsomes and cultured human hepatocytes provides a direct way to study the metabolism of levothyroxine by human enzymes and assess the formation of metabolites like this compound. researchgate.netresearchgate.net
Multi-Organ-on-a-Chip Models: Advanced microfluidic platforms that co-culture human thyroid and liver cells are being developed. These "human-on-a-chip" models can simulate the interaction between organs, allowing researchers to study both direct effects on the thyroid and indirect, liver-mediated effects such as increased metabolic clearance via glucuronidation.
In Silico Models: Computational and machine learning models are being created to predict the interaction of chemicals with various proteins involved in thyroid homeostasis, including metabolizing enzymes. These models can help prioritize chemicals for further testing and provide insights into potential mechanisms of action.
These models are crucial for improving the accuracy of preclinical risk assessment and for better understanding the factors that influence levothyroxine metabolism, ultimately aiding in the development of safer and more effective therapies.
Emerging Research Directions and Future Perspectives
Application of Systems Biology and Omics Approaches to Glucuronidation Research
Systems biology, which integrates multiple layers of biological data ("omics"), is revolutionizing our understanding of drug metabolism. Instead of studying single enzymes or pathways in isolation, this approach considers the complex network of interactions that govern a drug's fate in the body. igi-global.com For glucuronidation research, this means combining genomics, proteomics, and metabolomics to build comprehensive models of how levothyroxine is processed.
Pharmacogenomics , a key component of this approach, investigates how genetic variations influence drug response. It is well-established that UDP-glucuronosyltransferase (UGT) enzymes, particularly from the UGT1A and UGT2B families, are responsible for levothyroxine glucuronidation. researchgate.net Research has focused on identifying single nucleotide polymorphisms (SNPs) in genes like UGT1A1 and UGT1A3 that correlate with altered levothyroxine metabolism. pharmgkb.org Studies have shown that common variations in genes such as DIO2 (which converts T4 to the more active T3) and UGTs can affect the levothyroxine dose required to achieve therapeutic goals. nih.govjst.go.jpnih.gov A multiomics approach can integrate data on these genetic variants with proteomics data on UGT enzyme expression levels and metabolomics data profiling the resulting levothyroxine acyl glucuronide and other metabolites. mdpi.com This holistic view can help explain why individuals on the same dose of levothyroxine exhibit different clinical responses and may lead to personalized dosing strategies based on a patient's unique "omic" profile. nih.govnih.gov
In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for UGT Substrates and Inhibitors
In silico, or computational, modeling has become an indispensable tool in the early stages of drug development for predicting metabolic fate. nih.gov For the study of this compound, these models offer a way to predict the efficiency of UGT-mediated glucuronidation and to identify other compounds that might interfere with this process.
Quantitative Structure-Activity Relationship (QSAR) models are a prime example. These models use the chemical structures of known UGT substrates to create statistically reliable algorithms that can predict whether a new compound, or an existing one like levothyroxine, will be a substrate for a specific UGT isoform. nih.govtandfonline.comresearchgate.net For instance, 3D-QSAR models for UGT2B7 have been developed that consider features like molecular size, shape, and hydrogen-bonding capacity to predict binding affinity. tandfonline.com Such models could be refined and applied to the UGT isoforms most relevant to levothyroxine, such as UGT1A3, to better understand the structural features that favor the formation of its acyl glucuronide.
Molecular docking is another powerful in silico technique that simulates the interaction between a substrate (levothyroxine) or inhibitor and the active site of a UGT enzyme. nih.govrsc.orgrsc.org By creating 3D homology models of UGT enzymes, researchers can visualize how levothyroxine fits into the catalytic pocket and predict the binding affinity. nih.govresearchgate.net These simulations can help identify key amino acid residues involved in the binding and catalytic process. nih.gov This information is crucial for predicting potential drug-drug interactions where co-administered drugs might compete with levothyroxine for UGT binding, thereby altering its metabolism and clearance.
Development of Advanced In Vitro Systems for Metabolism Studies
To bridge the gap between computational predictions and clinical reality, researchers are developing more sophisticated in vitro (laboratory-based) models that better mimic human physiology. scirp.org Traditional systems like 2D cell cultures or microsomes often fail to fully recapitulate the complex cellular environment of an organ like the liver. mdpi.comresearchgate.net
3D Cell Cultures , such as spheroids of primary human hepatocytes, represent a significant advance. diva-portal.org These models allow liver cells to maintain their structure and function for longer periods, providing a more stable and physiologically relevant system for studying the expression of UGT enzymes and the long-term metabolism of drugs like levothyroxine. diva-portal.orgresearchgate.net
These advanced systems are critical for validating the predictions of in silico models and for providing higher quality data for pharmacokinetic modeling. rsc.org
Exploration of Non-Canonical Metabolic Pathways and Derivatives
While glucuronidation is a primary metabolic pathway, the resulting this compound is not an inert end-product. Acyl glucuronides are known to be chemically reactive metabolites. nih.govnih.gov One significant non-canonical pathway involves the ability of the acyl group to be transferred to nucleophilic sites on proteins, a process known as transacylation , which results in the formation of covalent drug-protein adducts. nih.gov
This covalent modification can potentially alter the structure and function of essential proteins, including enzymes and transporters. While the body has mechanisms to handle such adducts, their formation has been linked to adverse drug reactions for other carboxylic acid-containing drugs. nih.gov Research into this area for this compound is crucial for understanding its complete biological activity profile.
Furthermore, the formation of acyl glucuronides is not the only conjugation pathway. Levothyroxine can also undergo glucuronidation at its phenolic hydroxyl group, and it is also a substrate for sulfation and deiodination. nih.gov The interplay between these pathways is complex. For example, the formation of acyl-CoA thioesters, another class of reactive metabolites, is an alternative pathway for carboxylic acids and can lead to amino acid conjugation. researchgate.net Understanding how the cell partitions levothyroxine between these competing pathways is a key area for future research.
Integration of Mechanistic In Vitro Data with In Vivo Observations in Animal Models
A central goal of metabolic research is to accurately predict what will happen in vivo (in a living organism) based on in vitro data. This process, known as in vitro-in vivo extrapolation (IVIVE), is particularly challenging for glucuronidation. researchgate.netdntb.gov.ua Studies have often shown that standard in vitro systems, like human liver microsomes, tend to under-predict the actual in vivo clearance of drugs metabolized by UGTs. researchgate.net
To improve these predictions, researchers are focusing on several key areas. First is the use of more advanced in vitro systems, as described above, which provide more physiologically accurate data. researchgate.net Second is the careful characterization of species differences in metabolism. For example, glucuronidation is a major pathway in rodents, but may be less significant in humans under normal conditions. nih.gov Understanding these differences is vital when using animal models to study human drug metabolism.
Humanized animal models, such as mice engineered to express human UGT enzymes, are powerful tools for bridging this gap. nih.gov These models allow researchers to study the specific role of human UGTs in the metabolism and disposition of drugs like levothyroxine in a complex in vivo setting. By combining kinetic data from these advanced in vitro and animal models—such as the contribution of different UGT isoforms and tissue-specific clearance rates—with physiologically based pharmacokinetic (PBPK) modeling, a more accurate and quantitative prediction of human pharmacokinetics can be achieved. nih.gov
Table of Research Findings on UGT Activity and Kinetics
| Parameter | Finding | Source(s) |
| Primary UGT Isoforms | UGT1A1, UGT1A3, UGT1A8, and UGT1A10 show the highest activity towards thyroxine. | tandfonline.com |
| Kinetics (HLM) | Michaelis-Menten kinetics observed for UGT1A3-catalyzed CDCA 24-acyl-β-D-glucuronide formation. | tandfonline.com |
| Kinetics (HIM & rUGT) | Substrate inhibition kinetics observed for UGT1A3 in human intestinal microsomes and recombinant systems. | tandfonline.com |
| Inhibition | Lithocholic acid inhibits UGT1A3 with IC50 values of 1.68 µM (HLM), 1.84 µM (rUGT1A3), and 12.42 µM (HIM). | tandfonline.com |
| Inhibition | Zafirlukast (pan-UGT inhibitor) showed moderate inhibition in HIM (IC50 = 16.70 µM). | tandfonline.com |
HLM: Human Liver Microsomes; HIM: Human Intestinal Microsomes; rUGT: Recombinant UGT; CDCA: Chenodeoxycholic acid; IC50: Half maximal inhibitory concentration.
Q & A
Q. 1.1. How can researchers design experiments to detect and quantify Levothyroxine Acyl Glucuronide in biological matrices?
Methodological Answer:
- Sample Preparation: Use acidified organic solvents (e.g., acetonitrile with 0.1% acetic acid) to stabilize acyl glucuronides during extraction, as they are prone to hydrolysis and acyl migration .
- Analytical Techniques:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employ high-resolution LC-MS/MS with negative ionization mode for specificity, focusing on precursor/product ion transitions unique to the acyl glucuronide .
- 1H NMR Spectroscopy: Monitor positional anomers (e.g., 1-β vs. 2-β isomers) to track acyl migration in solution .
- Stability Controls: Include pH-buffered solutions (pH 7.4) at 37°C to mimic physiological conditions and assess degradation kinetics .
Q. 1.2. What factors influence the stability of this compound in vitro?
Methodological Answer:
- pH and Temperature: Degradation rates increase under alkaline conditions (pH > 7.4) and elevated temperatures. For reproducible results, use pre-cooled buffers and rapid quenching (e.g., acidification) post-sampling .
- Aglycone Structure: Steric hindrance from substituents (e.g., methyl groups) slows acyl migration. Compare degradation half-lives (t1/2) of structurally similar compounds to infer reactivity patterns .
- Matrix Effects: Protein-rich matrices (e.g., plasma) may accelerate hydrolysis due to nucleophilic attack by lysine residues. Use protein-free buffers for baseline stability studies .
Q. 1.3. How do researchers distinguish between enzymatic vs. non-enzymatic degradation of acyl glucuronides?
Methodological Answer:
- Incubation with β-Glucuronidase: Treat samples with β-glucuronidase to hydrolyze enzymatically stable glucuronides. Non-enzymatic degradation (e.g., acyl migration) will persist .
- Recombinant UGT Supersomes®: Use isoform-specific UDP-glucuronosyltransferase (UGT) enzymes to confirm formation pathways and rule out spontaneous isomerization .
Advanced Research Questions
Q. 2.1. How can kinetic modeling predict the reactivity of this compound?
Methodological Answer:
- Kinetic Parameter Extraction: Fit experimental degradation data (e.g., LC-MS peak areas of anomers) to a first-order kinetic model using software like GEPASI or MATLAB. Calculate rate constants (k) for transacylation and hydrolysis .
- Density Functional Theory (DFT): Model transition states to predict activation energy (ΔE) for acyl migration. Correlate ΔE with experimental degradation rates to validate computational models .
- Structure-Reactivity Relationships: Compare electronic descriptors (e.g., ELUMO, partial atomic charges) across analogs to identify structural motifs that enhance stability .
Q. 2.2. What experimental strategies link acyl glucuronide reactivity to protein adduct formation and toxicity?
Methodological Answer:
- Trapping Studies: Incubate acyl glucuronides with nucleophiles (e.g., glutathione or methoxylamine) to identify reactive intermediates. Use LC-MS to detect adducts and quantify covalent binding .
- Reactive Oxygen Species (ROS) Assays: Measure oxidative stress markers (e.g., H2O2) in hepatocyte cultures exposed to acyl glucuronides to assess cytotoxicity .
- Immunoassays: Develop ELISAs to detect antibodies against acyl glucuronide-protein adducts in serum, linking adduct formation to immune-mediated toxicity .
Q. 2.3. How do UGT isoforms influence the metabolic fate of this compound?
Methodological Answer:
- Reaction Phenotyping: Incubate Levothyroxine with recombinant UGT isoforms (e.g., UGT1A1, UGT1A3) to identify primary metabolizing enzymes. Quantify glucuronide formation via LC-MS .
- Species-Specific Differences: Compare glucuronidation rates in human vs. rodent liver microsomes to evaluate translational relevance of preclinical models .
Q. 2.4. What contradictions exist in translating in vitro acyl glucuronide data to in vivo toxicity?
Methodological Answer:
- Discrepancies in Exposure: Systemic clearance of acyl glucuronides in vivo may limit adduct formation, unlike static in vitro systems. Use physiologically based pharmacokinetic (PBPK) modeling to estimate in vivo exposure .
- pH Gradients: Acyl migration rates in the intestine (pH 6.5–7.5) vs. plasma (pH 7.4) may alter metabolite distribution. Simulate multi-compartment pH conditions .
Data Contradictions and Resolution Strategies
Q. 3.1. Why do some studies report conflicting degradation half-lives for acyl glucuronides?
- Key Factors: Variability in buffer composition, temperature, and analytical methods (e.g., NMR vs. LC-MS). Standardize protocols using reference compounds (e.g., ibuprofen acyl glucuronide) for cross-study validation .
- Resolution: Report detailed experimental conditions (pH, ionic strength, instrument parameters) to enable direct comparisons .
Q. 3.2. How to reconcile discrepancies between computational predictions and experimental degradation rates?
- Refine DFT Models: Incorporate solvation effects and hydrogen bonding interactions (e.g., carboxylate-hydroxyl bonds in glucuronides) to improve ΔE accuracy .
- Validate with Larger Datasets: Expand structural diversity in kinetic studies to capture outlier behaviors (e.g., dimethyl-substituted analogs with prolonged t1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
